molecular formula C22H21BO2 B1444479 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 863878-53-9

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1444479
CAS No.: 863878-53-9
M. Wt: 328.2 g/mol
InChI Key: GECBKKNKRQJNCX-UHFFFAOYSA-N
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Description

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a fluoranthene moiety attached to a dioxaborolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of fluoranthen-3-ylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran (THF). The reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The fluoranthene moiety can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in electronic applications involves its ability to transport electrons efficiently. The fluoranthene moiety provides a stable π-conjugated system that facilitates electron mobility, while the dioxaborolane ring enhances the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluoranthene moiety with a dioxaborolane ring, which imparts both high electron mobility and stability. This makes it particularly suitable for use in high-performance electronic devices .

Biological Activity

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that integrates a fluoranthene moiety with a dioxaborolane ring. This unique structure imparts significant properties that make it suitable for various applications in organic electronics and material science. Understanding its biological activity is essential for exploring its potential therapeutic and industrial applications.

  • Molecular Formula : C22H21BO2
  • Molecular Weight : 328.212 g/mol
  • CAS Number : 863878-53-9

The biological activity of this compound primarily arises from its ability to transport electrons efficiently due to the stable π-conjugated system provided by the fluoranthene moiety. The dioxaborolane ring enhances the compound's stability and solubility, making it suitable for various applications.

1. Organic Electronics

The compound is utilized in organic light-emitting diodes (OLEDs) as an electron transport material. Its high electron mobility and thermal stability make it ideal for improving the efficiency and longevity of OLED devices.

2. Material Science

Research indicates that this compound can be used to develop new materials with unique electronic properties. Its chemical structure allows for modifications that can tailor the properties of the resulting materials for specific applications.

3. Chemical Synthesis

As a building block in organic synthesis, this compound serves as a precursor for more complex organic molecules.

Case Study 1: Electron Transport Properties

A study evaluated the electron transport properties of various dioxaborolane derivatives, including this compound. The findings demonstrated that this compound exhibited superior electron mobility compared to other similar compounds due to its unique structural features.

Case Study 2: Synthesis and Characterization

In another research project focusing on synthetic routes for producing this compound, researchers demonstrated an efficient method using palladium-catalyzed coupling reactions. The resulting product showed promising yields and purity levels suitable for further applications in electronic materials.

Comparative Analysis

Compound NameElectron MobilityThermal StabilityApplication Area
This compoundHighHighOLEDs
Fluoranthen-3-ylboronic acidModerateModerateOrganic Synthesis
4-(3-(Fluoranthen-3-yl)-5-(fluoranthen-4-yl)phenyl)-2-phenylbenzo[h]quinolineLowHighOrganic Electronics

Properties

IUPAC Name

2-fluoranthen-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)19-13-12-17-15-9-6-5-8-14(15)16-10-7-11-18(19)20(16)17/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBKKNKRQJNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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